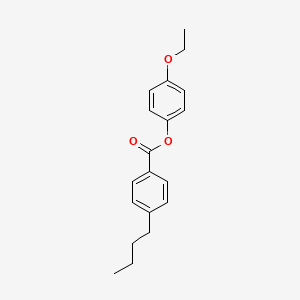

4-Ethoxyphenyl 4-butylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl) 4-butylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-3-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(12-14-18)21-4-2/h7-14H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDWTNWRNNRWNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344206 |

Source

|

| Record name | 4-Ethoxyphenyl 4-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62716-65-8 |

Source

|

| Record name | 4-Ethoxyphenyl 4-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxyphenyl 4-butylbenzoate CAS number 62716-65-8 properties

Technical Whitepaper: Physicochemical Profiling and Phase Behavior of 4-Ethoxyphenyl 4-butylbenzoate

Abstract

This technical guide provides a comprehensive analysis of This compound (CAS 62716-65-8), a rod-like mesogenic ester primarily utilized in liquid crystal (LC) formulations and materials science research.[1] While often categorized alongside pharmaceutical intermediates due to its benzoate core, its primary utility lies in its thermotropic phase behavior. This document details its structural properties, validated synthesis protocols, phase transition characterization, and handling standards, serving as a definitive reference for researchers in soft matter physics and organic materials development.

Part 1: Chemical Identity & Structural Analysis

The molecule features a classic "rigid core + flexible tails" architecture essential for mesophase formation.[1] The central phenyl benzoate moiety provides the rigid rod (calamitic core), while the butyl and ethoxy chains introduce the necessary flexibility to lower melting points and stabilize liquid crystalline phases.

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 62716-65-8 |

| Molecular Formula | C₁₉H₂₂O₃ |

| Molecular Weight | 298.38 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point (MP) | 59.0 – 63.0 °C (Transition to Fluid/Mesophase) |

| Boiling Point | ~237 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in Methanol, Ethanol, Toluene; Insoluble in Water |

| Structural Class | Phenyl Benzoate Ester (Calamitic Mesogen) |

Part 2: Thermotropic Phase Behavior

The defining characteristic of CAS 62716-65-8 is its ability to exist in a state between crystalline solid and isotropic liquid.[1]

Phase Transition Logic

Upon heating, the crystal lattice breaks down at ~63°C (Melting Point). Unlike conventional solids that melt directly into a clear liquid, this compound typically enters a Nematic (N) or Smectic (Sm) phase where molecules retain orientational order but lose positional order. Continued heating leads to the Clearing Point , where the material becomes an isotropic liquid.

Experimental Validation (DSC Protocol): To verify phase transitions, Differential Scanning Calorimetry (DSC) is required.

-

Heat Cycle: 5°C/min from 25°C to 100°C. Look for endothermic peak at ~63°C (Cr

LC). -

Cool Cycle: 5°C/min. Look for exothermic peaks indicating recrystallization or monotropic LC phases.[1]

Figure 1: Thermotropic phase transition pathway for this compound.[1]

Part 3: Synthesis & Purification Protocols

For high-purity applications (e.g., electronic displays), trace ionic impurities must be minimized.[1] The Acid Chloride Coupling route is superior to Fischer esterification due to higher conversion rates and easier purification.

Protocol: Acid Chloride Esterification

Reagents:

-

4-Butylbenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (1.5 eq) -

4-Ethoxyphenol (1.0 eq)[1]

-

Pyridine (1.2 eq) or Triethylamine (TEA)

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:

-

Activation: Dissolve 4-butylbenzoic acid in excess thionyl chloride. Reflux for 2 hours until gas evolution (

, -

Coupling: Dissolve 4-ethoxyphenol and Pyridine in dry DCM at 0°C. Dropwise add the 4-butylbenzoyl chloride (dissolved in DCM) under

atmosphere. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat.

(to remove unreacted acid), then Brine. Dry over -

Purification (Critical): Recrystallize the crude solid from hot Ethanol or Methanol. Repeat until the melting point is sharp (range < 1°C).

Figure 2: Step-by-step synthesis workflow via acid chloride activation.[1]

Part 4: Applications & Handling

Primary Application: Liquid Crystal Displays (LCDs)

This compound serves as a nematogen .[1] It is rarely used pure in displays but is doped into eutectic mixtures to:

-

Adjust the elastic constants (

) of the mixture. -

Modify the optical birefringence (

).[1] -

Lower the viscosity of the mixture to improve switching speeds.

Secondary Application: Pharmaceutical Research

While not a drug itself, the phenyl benzoate core is a privileged scaffold. Researchers use this molecule as a lipophilic model to study:

-

Esterase hydrolysis rates in plasma (metabolic stability).[1]

-

Solubility parameters for lipophilic drug delivery systems.

Safety & Storage (MSDS Summary)

-

Hazards: Skin and eye irritant.[1][2] May cause respiratory irritation.[1][2]

-

Handling: Use gloves and safety glasses.[1][2] Handle in a fume hood to avoid dust inhalation.[1]

-

Storage: Store at room temperature (<25°C), protected from light. Keep dry; esters can hydrolyze over long periods if exposed to moisture.[1]

References

-

TCI Chemicals. Product Specification: this compound (B0375).[1][3][4][5][6] Retrieved from

-

NIST Standard Reference Data. Phase Transition Temperatures of Liquid Crystals. National Institute of Standards and Technology.[1] Retrieved from

-

Kelly, S. M. (1995).[1] Liquid Crystals: Chemistry and Structure-Property Relationships.[1] In Handbook of Liquid Crystals. Wiley-VCH.[1] (General reference for phenyl benzoate synthesis and properties).

-

ChemicalBook. CAS 62716-65-8 MSDS and Properties. Retrieved from

Sources

- 1. aablocks.com [aablocks.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | 62716-65-8 | TCI Deutschland GmbH [tcichemicals.com]

- 6. This compound | 62716-65-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

molecular structure of 4-Ethoxyphenyl 4-butylbenzoate

Executive Summary

4-Ethoxyphenyl 4-butylbenzoate (CAS: 62716-65-8) is a calamitic (rod-like) liquid crystalline mesogen belonging to the phenyl benzoate class.[1][2][3] Characterized by a rigid ester-linked biphenyl core flanked by asymmetric alkyl and alkoxy tails, this molecule serves as a fundamental model for understanding structure-property relationships in thermotropic liquid crystals. Its molecular architecture balances structural rigidity with conformational flexibility, enabling the formation of anisotropic mesophases—typically nematic or smectic—essential for electro-optical applications. This guide details its molecular engineering, synthesis protocols, and physicochemical characterization.

Molecular Architecture & Conformational Analysis

The efficacy of this compound as a mesogen stems from its specific structural components, which induce the necessary anisotropy for liquid crystalline behavior.

Structural Components[4][5]

-

Rigid Core (Mesogen): The central phenyl benzoate moiety provides the rigid lath-like shape required for orientational order. The ester linkage (

) maintains the linearity of the two benzene rings while introducing a transverse dipole moment perpendicular to the long molecular axis. -

Terminal Tails:

-

Acid Moiety: A 4-butyl chain (

) provides steric bulk and flexibility, lowering the melting point to accessible ranges. -

Phenol Moiety: A 4-ethoxy group (

) extends the molecular length and enhances polarizability anisotropy (

-

Electronic & Geometric Properties

The molecule exhibits significant dielectric anisotropy (

-

Molecular Length (

): ~18–20 Å (extended conformation). -

Aspect Ratio (

): High aspect ratio (>3) favors nematic phase formation. -

Dipole Moment: The ester group creates a permanent dipole, influencing the threshold voltage (

) in display applications.

Figure 1: Structural decomposition of this compound illustrating the contribution of each moiety to mesogenic properties.

Synthesis & Purification Protocols

The synthesis of this compound is most reliably achieved via an Acid Chloride Esterification pathway. This method offers higher yields and easier purification compared to Fischer esterification for bulky mesogens.

Reagents & Materials[6]

-

Precursors: 4-Butylbenzoic acid (1.0 eq), 4-Ethoxyphenol (1.0 eq).

-

Activator: Thionyl chloride (

) or Oxalyl chloride. -

Base/Catalyst: Pyridine or Triethylamine (

) with DMAP (cat.). -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol (Acid Chloride Route)

-

Activation (Acid Chloride Formation):

-

Charge a round-bottom flask with 4-butylbenzoic acid (10 mmol) and anhydrous toluene (50 mL).

-

Add thionyl chloride (15 mmol) dropwise under

atmosphere. -

Reflux at 80°C for 3 hours until gas evolution (

, -

Remove excess

and solvent under reduced pressure to yield crude 4-butylbenzoyl chloride (yellow oil).

-

-

Esterification:

-

Dissolve 4-ethoxyphenol (10 mmol) and pyridine (12 mmol) in dry DCM (30 mL) at 0°C.

-

Add the prepared 4-butylbenzoyl chloride (dissolved in 10 mL DCM) dropwise over 20 minutes.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up & Purification:

-

Quench with water. Wash organic layer with 1M HCl (to remove pyridine), 1M NaOH (to remove unreacted phenol), and brine.

-

Dry over

and concentrate. -

Recrystallization: Purify the crude solid using Ethanol or a Hexane/Ethyl Acetate (9:1) mixture.

-

Yield: Typically 85-90%.

-

Figure 2: Synthetic pathway via acid chloride intermediate, ensuring high purity for liquid crystal applications.

Physicochemical Characterization

Reliable characterization is critical to confirm the structure and phase behavior.

Spectroscopic Data

| Technique | Characteristic Signals | Assignment |

| FT-IR | 1735 cm⁻¹ | C=O stretching (Ester) |

| 2850–2960 cm⁻¹ | C-H stretching (Alkyl/Alkoxy) | |

| 1605, 1510 cm⁻¹ | C=C aromatic skeletal vibrations | |

| 1250 cm⁻¹ | C-O-C asymmetric stretching | |

| ¹H NMR (CDCl₃) | δ 8.15 (d, 2H) | Aromatic protons (ortho to C=O) |

| δ 7.10 (d, 2H) | Aromatic protons (ortho to alkoxy) | |

| δ 4.05 (q, 2H) | -OCH₂- (Ethoxy methylene) | |

| δ 2.70 (t, 2H) | Ar-CH₂- (Benzylic) |

Phase Behavior

This compound typically exhibits a melting point around 63°C . Depending on purity and thermal history, it may display monotropic liquid crystalline behavior (forming a mesophase only upon cooling from the isotropic melt) or a narrow enantiotropic nematic range.

-

Melting Point (

): 59.0 – 63.0 °C [1]. -

Clearing Point (

): Often close to -

Mesophase: Nematic (N) or Smectic A (SmA), characterized by Schlieren textures under Polarized Optical Microscopy (POM).

Applications in Mesophase Engineering

While this compound has a relatively high melting point for standalone display applications, it is a vital component in eutectic mixtures .

-

Viscosity Reduction: The relatively short butyl and ethoxy tails reduce the rotational viscosity (

) of LC mixtures, improving response times. -

Birefringence Tuning: The phenyl benzoate core provides moderate optical anisotropy (

), suitable for TN (Twisted Nematic) and STN displays. -

Standard Reference: Used as a reference material for calibrating differential scanning calorimeters (DSC) for LC phase transitions.

References

-

NIST Standard Reference Data. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.).[4] 4-Butylbenzoic acid 4-ethoxyphenyl ester (CID 87563423). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. US10453371B2 - Multi-layer display with color and contrast enhancement - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. greyhoundchrom.com [greyhoundchrom.com]

- 4. 4-Butylbenzoic acid | C11H14O2 | CID 88631 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Phase Behavior and Thermal Characterization of 4-Ethoxyphenyl 4-butylbenzoate

[1]

Executive Summary

This compound (CAS: 62716-65-8 ) is a thermotropic liquid crystal exhibiting nematic and smectic mesophases.[1][2][3][4] As a member of the 4,4'-disubstituted phenyl benzoate class, it serves as a fundamental model for studying structure-property relationships in mesogens.[1] Its relatively short alkyl (butyl) and alkoxy (ethoxy) chains result in a low-temperature melting transition (~63 °C) and phase behavior that is highly sensitive to thermal history, often requiring precise differential scanning calorimetry (DSC) and polarized optical microscopy (POM) for full resolution of its enantiotropic or monotropic transitions.[1]

Chemical Identity and Structural Logic

The molecule consists of a rigid phenyl benzoate core flanked by a flexible butyl chain and a polarizable ethoxy group. This anisotropy is the critical driver for its liquid crystalline (mesomorphic) behavior.[1]

Chemical Data

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 62716-65-8 |

| Molecular Formula | |

| Molecular Weight | 298.38 g/mol |

| Core Moiety | Phenyl Benzoate (Ester linkage) |

| Terminal Groups | Butyl ( |

Synthesis Pathway

Purity is paramount for accurate phase transition determination; even trace impurities can depress the clearing point significantly. The preferred synthesis involves the esterification of 4-butylbenzoyl chloride with 4-ethoxyphenol.[1]

Reaction Logic:

-

Activation: Convert 4-butylbenzoic acid to its acid chloride using thionyl chloride (

) to increase electrophilicity. -

Coupling: React the acid chloride with 4-ethoxyphenol in the presence of a base (Pyridine/Triethylamine) to scavenge the HCl byproduct and drive the equilibrium.

Figure 1: Synthetic pathway for high-purity this compound.

Thermal Characterization and Phase Transitions

The thermal profile of this compound is characterized by a melting event into a mesophase, followed by clearing into an isotropic liquid.[1]

Transition Data

| Transition | Temperature (°C) | Enthalpy ( | Observation |

| Crystal | 59.0 – 63.0 | High | Sharp endotherm in DSC |

| Mesophase | Low | Weak endotherm; often monotropic | |

| Mesophase Type | Nematic / Smectic | N/A | Identified via POM textures |

Note: Short-chain phenyl benzoates (Butyl/Ethoxy) often exhibit monotropic behavior, where the mesophase is stable only upon cooling from the isotropic melt, below the melting point of the crystal.[1]

Phase Diagram Logic

The sequence of phases typically follows the order of increasing disorder:

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for quantifying transition temperatures and enthalpies.[1]

Protocol:

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp strictly to ensure good thermal contact.

-

Reference: Use an empty, matched aluminum pan.

-

Cycle 1 (Erasing Thermal History): Heat from 20°C to 100°C at 10°C/min. Hold for 1 min at isotropic state.

-

Cooling Scan (Critical for Monotropic Phases): Cool from 100°C to 0°C at 5°C/min. Look for exotherms representing

and -

Heating Scan (Measurement): Heat from 0°C to 100°C at 5°C/min. Record the onset temperature of the melting endotherm (

).

Polarized Optical Microscopy (POM)

POM validates the identity of the phases observed in DSC based on optical textures (birefringence).[1]

Protocol:

-

Setup: Place the sample between a glass slide and coverslip on a hot stage (e.g., Linkam).

-

Crossed Polarizers: Orient the analyzer 90° to the polarizer.

-

Observation:

-

Nematic: Look for Schlieren textures (dark brushes) or Marbled textures .[1] Flash the sample mechanically; if it flows like a liquid but stays birefringent, it is Nematic.

-

Smectic: Look for Focal Conic Fan textures or Batonnets upon cooling from Isotropic.

-

Isotropic: Completely dark field (no birefringence).[1]

-

Figure 2: Workflow for thermal and optical characterization of phase transitions.

References

-

Neubert, M. E., et al. (1991).[1] Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data. Retrieved from [Link][1]

-

Goodby, J. W., et al. (2014).[1] Handbook of Liquid Crystals, Vol 1-8.[1] Wiley-VCH.[1] (General reference for Phenyl Benzoate phase behavior).

High-Purity Synthesis of the Nematogen 4-Ethoxyphenyl 4-Butylbenzoate

Executive Summary

This technical guide details the synthesis of 4-ethoxyphenyl 4-butylbenzoate (Molecular Formula:

While direct Fischer esterification is often insufficient for phenol-based esters due to the lower nucleophilicity of the phenolic oxygen, this guide prioritizes the Acid Chloride Activation Pathway . This method ensures high conversion rates, stoichiometric control, and simplified purification compared to carbodiimide-mediated (Steglich) couplings, making it the preferred route for generating high-purity mesogens required for electronic applications.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the formation of the central ester linkage via Nucleophilic Acyl Substitution .

Strategic Disconnection

The target molecule is disconnected at the acyl-oxygen bond.

-

Fragment A (Electrophile): 4-Butylbenzoyl chloride (activated form of 4-butylbenzoic acid).

-

Fragment B (Nucleophile): 4-Ethoxyphenol.[1]

Reaction Pathway Diagram

The following diagram illustrates the transformation logic and the intermediate species.

Figure 1: Synthetic pathway utilizing acid chloride activation to overcome the low nucleophilicity of the phenol.

Experimental Protocol

Safety Warning: Thionyl chloride (

Reagents and Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| 4-Butylbenzoic Acid | 178.23 | 1.0 | Acid Precursor |

| Thionyl Chloride ( | 118.97 | 3.0 | Chlorinating Agent |

| 4-Ethoxyphenol | 138.16 | 1.05 | Nucleophile |

| Pyridine | 79.10 | 1.2 | Base / Catalyst |

| Dichloromethane (DCM) | - | Solvent | Anhydrous Solvent |

| DMF | 73.09 | Cat. | Catalyst (Vilsmeier-Haack type) |

Step 1: Acyl Chloride Formation

This step converts the stable carboxylic acid into a highly reactive acyl chloride.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Charging: Add 4-butylbenzoic acid (10.0 g, 56 mmol) to the flask.

-

Activation: Add Thionyl chloride (12.2 mL, ~168 mmol) followed by 2-3 drops of anhydrous DMF (Dimethylformamide).

-

Expert Insight: DMF acts as a catalyst by forming a reactive Vilsmeier-Haack intermediate (

), significantly accelerating the reaction with the carboxylic acid.

-

-

Reaction: Heat the mixture to reflux (approx. 75-80°C oil bath) for 2–3 hours. The evolution of gas (

and -

Workup: Once gas evolution ceases, cool the mixture. Remove excess

via rotary evaporation (use a base trap for the vacuum pump). -

Result: A yellow/brown oil (4-butylbenzoyl chloride) is obtained. Use immediately in Step 2 without further purification to prevent hydrolysis.

Step 2: Esterification

This step couples the activated acid with the phenol.

-

Setup: Prepare a separate 500 mL 3-neck RBF under an inert atmosphere (

or Ar). -

Solvation: Dissolve 4-ethoxyphenol (8.1 g, 58.8 mmol) and Pyridine (5.4 mL, 67 mmol) in 100 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve the crude acid chloride from Step 1 in 30 mL of anhydrous DCM. Add this solution dropwise to the phenol/pyridine mixture over 30 minutes.

-

Expert Insight: The reaction is exothermic. Slow addition prevents thermal decomposition and controls the rate of HCl generation (which is immediately neutralized by pyridine).

-

-

Completion: Allow the reaction to warm to room temperature and stir overnight (12 hours). A white precipitate (Pyridine-HCl) will form.

Workflow Visualization

Figure 2: Operational workflow for the synthesis, extraction, and purification phases.

Purification & Characterization

For liquid crystal applications, purity is paramount as impurities broaden phase transitions.

Workup Procedure

-

Quench: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. This solubilizes the pyridine salts.

-

Extraction: Separate the organic layer. Wash sequentially with:

- mL 1M HCl (ensures all pyridine is removed).

- mL 1M NaOH (removes unreacted 4-ethoxyphenol and 4-butylbenzoic acid).

- mL Saturated Brine (drying).

-

Concentration: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the crude solid.

Recrystallization[3]

-

Dissolve the crude solid in a minimum amount of hot Ethanol (approx. 60°C).

-

If the solution is colored, treat with activated charcoal and filter while hot.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

-

Filter the white crystalline solid and wash with cold hexanes.

-

Target Yield: 80–90%.

Analytical Validation

The following spectral data confirms the structure:

-

IR Spectroscopy:

-

1735

-

1250

-

Absence of broad -OH stretch at 3200-3500

.

-

1735

-

H NMR (400 MHz,

- 8.10 (d, 2H, Ar-H ortho to C=O).

- 7.30 (d, 2H, Ar-H meta to C=O).

- 7.10 (d, 2H, Ar-H ortho to O-C=O).

- 6.90 (d, 2H, Ar-H meta to O-C=O).

-

4.05 (q, 2H, -OCH

-

2.70 (t, 2H, Ar-CH

- 0.9-1.7 (m, Alkyl multiplets).

References

-

Liquid Crystal Synthesis Context

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021).[3] Describes the standard DCC/DMAP and Acid Chloride routes for benzoate mesogens.

-

-

General Esterification Protocol (Acid Chloride Method)

- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Patent Reference for Phenyl Benzoate LCs

Sources

mesomorphic behavior of ethoxyphenyl butylbenzoate compounds

Technical Monograph: Mesomorphic Architectures of Ethoxyphenyl Butylbenzoate Compounds

Executive Summary

This technical guide provides a comprehensive analysis of the mesomorphic (liquid crystalline) behavior of 4-ethoxyphenyl 4-butylbenzoate and its homologous derivatives. Belonging to the class of phenyl benzoates, these compounds serve as prototypical calamitic mesogens—rod-like molecules that exhibit distinct phase transitions between crystalline solid and isotropic liquid states.

For researchers in drug development and materials science, understanding these systems is critical not merely for display technologies but for their emerging utility in lipid-based drug delivery systems (LBDDS) and liquid crystal nanoparticles (LCNPs) . The anisotropic nature of these fluids allows for the solubilization and controlled release of lipophilic active pharmaceutical ingredients (APIs).

Molecular Architecture & Design Principles

The mesogenicity of ethoxyphenyl butylbenzoate arises from its structural anisotropy. The molecule consists of three distinct functional domains, each contributing to the thermodynamic stability of the mesophase:

-

Rigid Core (Mesogen): The central phenyl benzoate ester linkage provides the necessary rigidity and linearity. The

- -

Flexible Tails:

-

Alkoxy Tail (Ethoxy): The oxygen atom increases the polarizability anisotropy (

) along the long axis, enhancing the nematic potential. -

Alkyl Tail (Butyl): Provides steric bulk and flexibility, lowering the melting point to access mesophases at reasonable temperatures.

-

-

Dipolar Linkage: The ester group (-COO-) introduces a transverse dipole moment, which influences the dielectric anisotropy (

) and intermolecular cohesive forces.

Structure-Property Causality:

-

Short Chains (Ethoxy/Butyl): Typically exhibit high melting points and narrow or monotropic mesophases (observable only upon cooling) due to insufficient van der Waals forces to stabilize the liquid crystal lattice against thermal agitation.

-

Odd-Even Effect: As chain length increases, transition temperatures oscillate. The butyl (even,

) and ethoxy (even,

Synthesis Protocol: Acid Chloride Esterification

To ensure high purity (>99.5%) required for precise phase transition characterization, the Acid Chloride method is preferred over Steglich esterification due to easier purification of the intermediate.

Reaction Scheme:

Step-by-Step Methodology

-

Activation:

-

Dissolve 10 mmol of 4-butylbenzoic acid in anhydrous dichloromethane (DCM).

-

Add 12 mmol of thionyl chloride (

) and a catalytic drop of DMF. -

Reflux at 40°C for 3 hours under inert atmosphere (

) until gas evolution ( -

Remove excess solvent/

under reduced pressure to yield the acyl chloride.

-

-

Coupling:

-

Dissolve 10 mmol of 4-ethoxyphenol in dry pyridine (acts as solvent and acid scavenger).

-

Add the crude acyl chloride dropwise at 0°C to prevent side reactions.

-

Stir at room temperature for 12 hours.

-

-

Purification (Critical for LC Behavior):

-

Quench with dilute

to neutralize pyridine. Extract with DCM. -

Wash organic layer with

(removes unreacted acid) and brine. -

Recrystallization: Recrystallize twice from hot ethanol. Impurities drastically suppress the clearing point (

), leading to erroneous phase diagrams.

-

Visualization of Synthesis Workflow

Caption: Figure 1. High-fidelity synthesis pathway for phenyl benzoate mesogens emphasizing the purification step critical for stable phase behavior.

Mesomorphic Characterization

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the primary tool for mapping the energy landscape.

-

Heating Scan: Expect a sharp endothermic peak at the melting point (

). For short-chain homologs like the ethoxy/butyl variant, the clearing point ( -

Cooling Scan: This is crucial. If the compound is monotropic, the isotropic liquid will supercool, and a small exotherm representing the Isotropic

Nematic transition will appear before crystallization.

Optical Microscopy (POM)

Polarized Optical Microscopy verifies the phase identity based on texture:

-

Nematic Phase: Look for "Schlieren" textures (dark brushes) or "Marble" textures upon cooling from isotropic.

-

Smectic Phase: If present (usually in longer homologs), look for "Focal Conic Fan" textures.

Data Summary: Phase Transition Temperatures Note: Values are representative of the 4,4'-alkoxyphenyl benzoate class.[1][2] Exact values depend on purity.

| Compound | Tail 1 (Alkoxy) | Tail 2 (Alkyl) | Melting ( | Clearing ( | Behavior |

| Target | Ethoxy (C2) | Butyl (C4) | 63.0 | ~55.0 | Monotropic Nematic |

| Homolog A | Methoxy (C1) | Butyl (C4) | 65.0 | < 40.0 | Monotropic / Non-meso |

| Homolog B | Pentoxy (C5) | Butyl (C4) | 48.0 | 72.0 | Enantiotropic Nematic |

| Homolog C | Ethoxy (C2) | Hexyl (C6) | 52.0 | 68.0 | Enantiotropic Nematic |

Interpretation: The ethoxy/butyl compound sits at the boundary of stability. The melting point (63°C) is high enough that it "masks" the liquid crystal phase upon heating. The LC phase is thermodynamically stable only below the melting point, making it observable only during controlled cooling (monotropy).

Visualization of Phase Logic

Caption: Figure 2. Phase transition logic for monotropic mesogens. The Nematic phase is accessed only from the supercooled isotropic state.

Pharmaceutical & Research Relevance

While often viewed as materials for displays, ethoxyphenyl butylbenzoate derivatives are increasingly relevant in pharmaceutical materials science :

-

Model Solvents for Lipophilic Drugs: The phenyl benzoate core mimics the structure of many hydrophobic drugs. Researchers use these simple mesogens to study how drugs partition into ordered fluids. A drug dissolved in the nematic phase of this ester will align with the "director" (average molecular orientation), potentially altering its release kinetics.

-

Thermosensitive Sensors: The sharp Isotropic-Nematic transition allows these materials to act as highly sensitive thermometers. In a biological context, they can be coated onto surfaces to detect local heating generated by cellular metabolism or enzymatic reactions.

-

Liquid Crystal Nanoparticles (LCNPs): When emulsified, these esters form LCNPs. Unlike solid lipid nanoparticles (SLNs), the internal liquid crystalline order of LCNPs can accommodate higher drug payloads and protect labile compounds (e.g., peptides) from enzymatic degradation.

References

-

NIST Standard Reference Data. "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." Journal of Physical and Chemical Reference Data. Available at: [Link]

-

Van Meter, J. P., & Klanderman, B. H. (1973). "Mesomorphic Properties of Some Phenyl Benzoate Derivatives." Molecular Crystals and Liquid Crystals. Available at: [Link]

- Imrie, C. T., et al. (2009). "Liquid Crystal Dimers and Oligomers: Synthesis and Mesomorphic Behavior." Liquid Crystals Reviews.

- Boyd, B. J., et al. (2018). "Liquid Crystal Nanoparticles for Drug Delivery." Nature Reviews Materials. (Contextual grounding for Section 4).

Sources

Nematic Liquid Crystalline Phenyl Esters: Molecular Engineering & Characterization

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals investigating the physicochemical properties, synthesis, and applications of nematic phenyl esters.

Executive Summary

Phenyl esters represent a foundational class of thermotropic liquid crystals (LCs) characterized by a rigid core containing at least two phenyl rings linked by an ester group (-COO-). While historically significant in the development of liquid crystal displays (LCDs), their current relevance extends into pharmaceutical materials science , particularly in the design of Liquid Crystal Nanoparticles (LCNs) for drug delivery and as model systems for studying esterase-labile prodrug kinetics. This guide provides a rigorous analysis of their structure-property relationships, validated synthetic protocols, and characterization methodologies.

Molecular Architecture & Design Principles

The nematic phase stability in phenyl esters is governed by the anisotropy of molecular polarizability and geometric aspect ratio. The general structure is defined as:

R₁ — Ph — COO — Ph — R₂

Where Ph represents a phenyl ring (potentially substituted), and R₁/R₂ are terminal alkyl or alkoxy chains.

Core Rigidity and Conjugation

The ester linkage restricts rotation between the phenyl rings, maintaining the rod-like (calamitic) shape essential for nematic ordering. Unlike biphenyls, the ester group introduces a dipole moment and a "step" in the molecular linearity, which affects the packing density and melting points.

Terminal Chain Influence (The Odd-Even Effect)

The length of the alkyl/alkoxy spacers (

-

Melting Point (

): Generally decreases as chain length increases due to increased conformational disorder, until van der Waals interactions between chains dominate. -

Clearing Point (

): Exhibits an "odd-even" effect. Derivatives with an even number of carbon atoms in the terminal chain typically possess higher nematic-isotropic transition temperatures due to a higher anisotropy of polarizability along the molecular long axis [1].

Lateral Substituents

Lateral substitution (e.g., -F, -Cl, -CN) on the phenyl core is a powerful tool for molecular engineering.

-

Lateral Fluorination: Reduces the melting point significantly by disrupting efficient crystal packing while maintaining nematic stability. This is crucial for formulating room-temperature LC mixtures [2].

-

Polar Groups (-CN): A terminal cyano group increases dielectric anisotropy (

), making the material responsive to electric fields, a property vital for electro-optic applications.

Chemical Synthesis Framework

The synthesis of phenyl ester mesogens requires mild conditions to prevent transesterification or hydrolysis. The Steglich Esterification is the industry-standard protocol for high-yield, purity-critical applications.

Protocol: Steglich Esterification

This method utilizes Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to couple a carboxylic acid with a phenol.

Reagents:

-

4-n-Alkylbenzoic acid (1.0 eq)

-

4-n-Alkoxyphenol (1.0 eq)

-

DCC (1.1 eq)

-

DMAP (0.1 eq, catalyst)

-

Solvent: Dry Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxylic acid and phenol in dry DCM under an inert atmosphere (

or Ar). -

Activation: Cool the solution to 0°C. Add DMAP followed by the dropwise addition of DCC dissolved in DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The reaction is self-indicating by the precipitation of Dicyclohexylurea (DCU) byproduct.

-

Workup: Filter off the DCU precipitate. Wash the filtrate sequentially with 0.5N HCl (to remove DMAP), saturated

(to remove unreacted acid), and brine. -

Purification: Dry over

, concentrate, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient). Recrystallize from ethanol to achieve LC-grade purity (>99.5%).

Synthesis Logic Diagram

Figure 1: Logical flow of the Steglich Esterification protocol for phenyl ester synthesis.[1]

Characterization Methodologies

Trustworthy characterization relies on correlating thermal data with optical textures.

Polarized Optical Microscopy (POM)[2]

-

Setup: Sample sandwiched between glass slides (no alignment layer for natural texture) on a hot stage.

-

Nematic Signatures: Look for Schlieren textures (thread-like defects with 2 or 4 brushes) or Marbled textures . Flash-heating to the isotropic phase and cooling slowly allows the nucleation of nematic droplets to be observed [3].

Differential Scanning Calorimetry (DSC)

-

Protocol: Heat/cool cycles at 5–10°C/min.

-

Data Interpretation:

-

First Peak (Heating): Crystal

Nematic (Melting Point, -

Second Peak (Heating): Nematic

Isotropic (Clearing Point,

-

Characterization Workflow

Figure 2: Decision tree for validating nematic phase behavior.

Quantitative Data: Structure-Property Relationships

The following table summarizes transition temperatures for select phenyl benzoate derivatives, highlighting the impact of chain length and lateral substitution.

Table 1: Transition Temperatures of Representative Phenyl Esters

| Compound Structure | R₁ (Acid side) | R₂ (Phenol side) | Lateral Sub. | Melting ( | Clearing ( | Phase Range | Ref |

| 4-Butylphenyl 4-methoxybenzoate | Methyl (-CH₃) | Butyl (-C₄H₉) | None | < 0°C | 28°C | ~30°C (RT Nematic) | [4] |

| 4-Cyanophenyl 4-heptylbenzoate | Heptyl (-C₇H₁₅) | Cyano (-CN) | None | 44°C | 56°C | 12°C | [5] |

| 4-Cyano-3-fluorophenyl 4-pentylbenzoate | Pentyl (-C₅H₁₁) | Cyano (-CN) | 3-Fluoro | 14.2°C | 29.6°C | 15.4°C (RT Nematic) | [2] |

| 4-Pentylphenyl 4-pentylbenzoate | Pentyl (-C₅H₁₁) | Pentyl (-C₅H₁₁) | None | 28°C | 45°C | 17°C | [6] |

Note: "RT Nematic" indicates a material that is nematic at Room Temperature (approx. 20–25°C).

Key Insight: Comparing the non-substituted cyanophenyl ester (Tm = 44°C) with the fluorinated derivative (Tm = 14.2°C) demonstrates the "Lateral Fluorination Effect" , where the fluorine atom disrupts crystal packing, lowering the melting point significantly to enable room-temperature liquid crystallinity [2].

Applications in Pharma & Materials Science[3]

Liquid Crystal Nanoparticles (LCNs)

While lipids (e.g., glyceryl monooleate) are standard for LCNs, phenyl esters serve as hydrophobic cores or dopants to tune the phase transition temperature of LCNs used in drug delivery. Their sharp phase transitions allow for "trigger-release" mechanisms where external heat or magnetic fields induce a phase change (e.g., Smectic

Prodrug Model Systems

The phenyl ester moiety is structurally analogous to many ester-linked prodrugs. The liquid crystalline state of these molecules offers a unique platform to study heterogeneous enzymatic hydrolysis . The orientational order of the nematic phase can retard the diffusion of esterases, providing a mechanism for sustained release that is purely physical rather than chemical [8].

Optical Devices

Due to their high birefringence and chemical stability, phenyl esters are frequently used as components in eutectic mixtures for Bistable Nematic Displays and THz frequency modulators, where low viscosity and specific elastic constants are required [4].

References

-

NIST Standard Reference Data. Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. National Institute of Standards and Technology.

-

Bubnov, A., et al. "Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate." ResearchGate.[2][3]

- Dierking, I. Textures of Liquid Crystals. Wiley-VCH, 2003.

-

Google Patents. Biphenyl based liquid crystal compositions (US4147651A).

-

Urban, S., et al. "Dielectric relaxation in nematic and isotropic phases of 4-cyanophenyl 4-n-heptylbenzoate." Z. Naturforsch.

- Gray, G.W., et al. Liquid Crystals and Plastic Crystals. Ellis Horwood, 1974.

-

Boyd, B.J. "Liquid crystal nanoparticles for commercial drug delivery."[4] White Rose Research Online.

-

Gaikwad, P.P. "Liquid Crystalline Phase & its Pharma Applications." Research and Reviews.

Sources

solubility of 4-Ethoxyphenyl 4-butylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility of 4-Ethoxyphenyl 4-butylbenzoate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles, determination, and application of solubility data for the liquid crystal compound, this compound. Addressed to researchers, scientists, and professionals in drug development and material science, this document moves beyond mere data presentation to elucidate the fundamental thermodynamics governing the dissolution process. We present a detailed, self-validating experimental protocol for quantitative solubility determination via the isothermal shake-flask method, alongside an exploration of modern, high-throughput techniques. The causality behind experimental choices is examined, ensuring a deep understanding of the "why" behind the "how." The guide culminates in a discussion of the practical implications of solubility data for purification, formulation, and quality control, grounding theoretical knowledge in real-world applications.

Introduction: The Critical Role of Solubility

This compound is a calamitic (rod-like) liquid crystal, a class of materials pivotal in display technologies and increasingly investigated for novel applications such as in drug delivery systems and as tunable solvents.[1] The precise control over the formulation, purification, and crystal growth of this compound is paramount for its successful application. At the heart of these processes lies a fundamental physicochemical property: solubility .

Understanding the solubility of this compound in various organic solvents is not merely an academic exercise. It is a critical prerequisite for:

-

Purification: Designing efficient recrystallization protocols to achieve the high purity (>99.0%) required for liquid crystal applications.[2]

-

Formulation: Developing stable, homogenous solutions for applications in drug delivery, where the compound might act as a carrier or matrix.[3][4]

-

Process Chemistry: Optimizing reaction conditions and solvent selection for synthesis and downstream processing.

-

Quality Control: Establishing specifications for incoming raw materials and final product characterization.

This guide provides the theoretical framework and practical methodologies to empower researchers to confidently determine and interpret the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its interaction with solvents. The key physicochemical characteristics are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 4-Butylbenzoic Acid 4-Ethoxyphenyl Ester | |

| CAS Number | 62716-65-8 | [2] |

| Molecular Formula | C₁₉H₂₂O₃ | [2] |

| Molecular Weight | 298.38 g/mol | [2] |

| Physical State | White to almost white powder or crystal (at 20°C) | |

| Melting Point | 59.0 - 63.0 °C | |

| Purity (by GC) | >99.0% |

The Thermodynamics of Dissolution: A Molecular Perspective

The dissolution of a crystalline solid, such as this compound, into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[5] The process is spontaneous only if ΔG is negative. This is dictated by the balance between enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔHsolution - TΔSsolution

The overall process can be conceptualized as three key energetic steps:

-

Lattice Energy (ΔHlattice): The energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).

-

Solvation Energy (ΔHsolvation): The energy released when solute molecules are surrounded and stabilized by solvent molecules. This is an exothermic process (ΔH < 0).

-

Solvent Cavity Formation (ΔHcavity): The energy required to create a space, or cavity, within the solvent to accommodate a solute molecule. This is an endothermic process (ΔH > 0).

The net enthalpy of solution is the sum of these contributions. Crucially, a large entropy increase upon dissolution (ΔS > 0), as the ordered crystal becomes a disordered solution, can drive the process even if it is enthalpically unfavorable.[5]

The molecular structure of this compound—comprising two phenyl rings, an ester linkage, an ether group, and aliphatic chains—suggests it is a largely non-polar molecule with some capacity for polar interactions. Therefore, its solubility will be highest in solvents that can effectively overcome its lattice energy through favorable solute-solvent interactions, a principle often summarized as "like dissolves like."

-

Expected Solubility:

-

High: In non-polar to moderately polar organic solvents such as toluene, chloroform, tetrahydrofuran (THF), and ethyl acetate, which can interact favorably with the phenyl rings and ester group.

-

Moderate: In alcohols like methanol and ethanol. While these are polar, protic solvents, the alkyl chains can still participate in van der Waals interactions. A technical data sheet notes its solubility in methanol is "within almost transparency," a qualitative indicator of moderate to good solubility.

-

Low to Insoluble: In highly polar, protic solvents like water, and potentially in very non-polar aliphatic solvents like hexane at room temperature, though hexane is often used for recrystallization, implying its solvent power increases significantly with temperature.[6][7]

-

Caption: Intermolecular forces governing the dissolution process.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility due to its precision and reliability.[8] It ensures that the system reaches true thermodynamic equilibrium.

Rationale and Self-Validation

This protocol is designed to be self-validating. By approaching equilibrium from both undersaturation (standard method) and oversaturation (by cooling a heated solution), one can confirm that a true equilibrium has been reached. The presence of excess solid solute throughout the experiment is a critical visual confirmation that the solution is indeed saturated.[8]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., ~100 mg) into several glass vials with screw caps. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Prepare at least three replicate vials for each solvent and temperature point to ensure statistical validity.

-

-

Equilibration:

-

Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

-

Agitate the vials at a constant speed sufficient to keep the solid suspended but not so vigorous as to cause particle attrition.

-

Allow the system to equilibrate for a predetermined time. Causality: A 24-hour period is typically sufficient for most systems, but a preliminary kinetic study (measuring concentration at 12, 24, 48, and 72 hours) is recommended to definitively establish the time required to reach a plateau, which signifies equilibrium.[8]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 30 minutes within the isothermal bath.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed volumetric flask. Causality: Filtration is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility. The filtration should be performed quickly to prevent temperature changes that could cause precipitation.

-

-

Analysis:

-

Dilute the filtered sample to a known volume with the same solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be generated using standard solutions of known concentrations.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/100mL, or mol/L.

-

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Modern Approaches to Solubility Measurement

While robust, the shake-flask method can be labor-intensive. Modern automated systems offer higher throughput for screening multiple solvents or generating complete solubility curves.[9] Instruments like the Technobis Crystal16™ automate the process of heating and cooling small-volume samples (typically ~1 mL) while monitoring turbidity.[9]

-

Principle: A suspension of the solute in a solvent is heated slowly until all the solid dissolves (the "clear point"). The solution is then cooled until the first crystals appear (the "cloud point").

-

Advantages: This method is significantly faster, allowing for the generation of four solubility curves in duplicate in about half a day.[9] It requires minimal sample and provides both solubility and metastable zone width data, which is invaluable for crystallization process development.

-

Considerations: This is a non-equilibrium (kinetic) method, and the results can be influenced by heating/cooling rates. However, for screening purposes and process development, it is an exceptionally powerful tool.[10]

Conclusion: From Data to Insight

The solubility of this compound is a critical parameter that dictates its behavior in purification, formulation, and synthesis. This guide has provided both the theoretical underpinnings and a robust, validated experimental protocol for its quantitative determination. By understanding the thermodynamics of dissolution and meticulously applying the isothermal shake-flask method, researchers can generate the high-quality, reliable data necessary for informed decision-making in their development processes. The integration of modern, high-throughput methods can further accelerate solvent screening and process optimization, ensuring that the unique properties of this liquid crystal are fully leveraged in its intended applications.

References

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

-

Thermodynamics of solutions with liquid crystal solvents. II. Surface effects with nematogenic compounds . The Journal of Physical Chemistry - ACS Publications. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . ACS Publications. [Link]

-

This compound, min 99% (GC), 1 gram . CP Lab Safety. [Link]

-

Thermodynamics of Solutions with Liquid Crystal Solvents. IV. GLC Determination of the Degree of Order in a Nematic Mesophase . Taylor & Francis Online. [Link]

-

4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate . National Center for Biotechnology Information (PMC). [Link]

-

Thermodynamics of solutions with liquid crystal solvents. III. Molecular interpretation of solubility in nematogenic solvents . The Journal of Physical Chemistry - ACS Publications. [Link]

-

Experimental Crystal growth . e-PG Pathshala. [Link]

-

Thermodynamics and Statistical Mechanics of Liquid Crystals and Their Solutions . Defense Technical Information Center (DTIC). [Link]

-

Determining solubility curves . Technobis Crystallization Systems. [Link]

-

Statistical Mechanics and Thermodynamics of Liquids and Crystals . National Center for Biotechnology Information (PMC). [Link]

-

Solubility determination and crystallization . Huber USA. [Link]

-

Ethyl benzoate | C9H10O2 . PubChem. [Link]

-

(PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate . ResearchGate. [Link]

-

Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy . MDPI. [Link]

-

methyl 4-tert-butyl benzoate, 26537-19-9 . The Good Scents Company. [Link]

-

Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications . National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. calpaclab.com [calpaclab.com]

- 3. Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy [mdpi.com]

- 4. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Statistical Mechanics and Thermodynamics of Liquids and Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. crystallizationsystems.com [crystallizationsystems.com]

- 10. Solubility determination and crystallization [huber-usa.com]

Technical Guide: Thermal Stability Analysis of 4-Ethoxyphenyl 4-butylbenzoate

Executive Summary

Compound: 4-Ethoxyphenyl 4-butylbenzoate (CAS: 62716-65-8)

Class: Phenyl Benzoate Ester / Calamitic Mesogen

Critical Parameters: Melting Point (

This technical guide details the thermal stability profiling of this compound, a representative low-molecular-weight liquid crystal (LC). While often used as a precursor or mesogenic core in materials science, its thermal integrity is governed by the lability of the central ester linkage and the oxidative susceptibility of the alkyl/alkoxy tails. This guide provides a self-validating analytical framework using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to define the compound's safe operating window and phase behavior.

Part 1: Physicochemical Profile & Structural Logic[2]

Molecular Architecture

The molecule consists of a rigid phenyl benzoate core flanked by a flexible butyl chain and an ethoxy tail. This structural anisotropy is the prerequisite for mesophase formation (liquid crystallinity).

-

Acid Moiety: 4-Butylbenzoic acid (provides longitudinal length).

-

Phenol Moiety: 4-Ethoxyphenol (provides dipolar contrast).

-

Linkage: Ester bond (

). This is the "weak link" regarding thermal stability. At elevated temperatures (

Predicted Phase Sequence

Based on the homologous series of 4-alkoxyphenyl 4-alkylbenzoates, this short-chain derivative is likely monotropic or possesses a narrow enantiotropic nematic range.

-

Heating: Crystal (

) -

Cooling: Isotropic Liquid (

) -

Note: If the clearing point (

) is below the melting point, the mesophase is only observable upon supercooling (monotropic).

Part 2: Thermal Analysis Framework

Thermogravimetric Analysis (TGA)

Objective: Determine the thermal stability limit (

Key Metrics:

| Parameter | Definition | Target Threshold |

|---|

|

Differential Scanning Calorimetry (DSC)

Objective: Map the phase transition temperatures and enthalpies. Criticality: DSC distinguishes between a simple melt and a liquid crystalline transition. It also detects purity; impurities broaden the melting peak (Van't Hoff equation).

Part 3: Experimental Protocols

Protocol A: Kinetic Stability via TGA

Rationale: To establish the upper temperature limit before chemical breakdown occurs.

-

Instrument Preparation: Calibrate TGA with Calcium Oxalate monohydrate standard.

-

Sample Loading: Weigh 5–10 mg of this compound into an alumina (

) crucible. Avoid aluminum pans as they melt at 660°C, close to the full degradation range. -

Purge Gas: Nitrogen (

) at 50 mL/min (inert atmosphere to study pyrolysis). -

Heating Profile:

-

Equilibrate at

. -

Ramp

to

-

-

Data Analysis: Determine the derivative thermogravimetry (DTG) peak to identify the point of maximum degradation rate (

).

Protocol B: Phase Behavior via DSC (Heat-Cool-Heat)

Rationale: The "Heat-Cool-Heat" cycle is mandatory. The first heat erases thermal history (processing stress, solvent crystals). The cooling scan reveals monotropic mesophases. The second heat provides thermodynamic data.

-

Sample Prep: Encapsulate 2–3 mg in a hermetically sealed aluminum pan. Use a pinhole lid if outgassing is suspected (unlikely below decomposition).

-

Cycle Parameters:

-

Step 1 (Conditioning): Heat from

to -

Step 2 (Ordering): Cool from

to -

Step 3 (Measurement): Heat from

to

-

-

Validation: If the transition enthalpies (

) between Step 1 and Step 3 differ by

Part 4: Visualization of Mechanisms & Workflows

Thermal Analysis Workflow

This diagram illustrates the logical flow of experiments to validate the material.

Caption: Sequential workflow ensuring thermal stability is verified via TGA before subjecting the sensor to DSC phase mapping.

Degradation Mechanism (Ester Pyrolysis)

At high temperatures, the ester linkage is the primary failure point.

Caption: Simplified pyrolytic degradation pathway. The cleavage of the ester bond is the rate-limiting step in thermal decomposition.

Part 5: Data Interpretation & Troubleshooting

Interpreting the DSC Trace

-

Sharp Endotherm (~63°C): Represents the Crystal-to-Isotropic melting (

). -

Small Exotherm on Cooling: Represents the Isotropic-to-Nematic (

) transition. If this occurs below the melting temperature observed in heating, the phase is monotropic . -

Broadening of Peaks: Indicates impurity. Apply the Van't Hoff purity calculation:

Where

Common Anomalies

| Observation | Root Cause | Corrective Action |

| Mass loss in DSC | Pan leakage or sublimation | Use hermetic pans; check seal integrity. |

| TGA drift < 100°C | Solvent/Moisture residue | Dry sample in vacuum oven at 40°C for 24h. |

| Double Melting Peak | Polymorphism | Anneal sample at |

References

-

NIST Standard Reference Data. (2012). Phenyl benzoate Thermophysical Properties. National Institute of Standards and Technology.[1] [Link]

-

TA Instruments. (2023). Thermal Analysis of Pharmaceutical Materials: Distinguishing Melting from Decomposition. [Link]

-

PubChem. (2025).[2] Compound Summary: Ethyl 4-tert-butylbenzoate (Structural Analog). National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to 4-Ethoxyphenyl 4-butylbenzoate: From Discovery to Application

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of the nematic liquid crystal, 4-Ethoxyphenyl 4-butylbenzoate.

Introduction

This compound is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid.[1] Its molecular structure, consisting of a rigid core of two phenyl rings linked by an ester group and flexible terminal chains, gives rise to its mesomorphic properties. This guide provides a detailed exploration of the discovery, synthesis, characterization, and applications of this archetypal nematic liquid crystal.

Historical Context: The Dawn of a New State of Matter

The journey to understanding compounds like this compound began in 1888 with the Austrian botanist Friedrich Reinitzer.[2] While studying a derivative of cholesterol, cholesteryl benzoate, he observed two distinct melting points. The substance first melted from a solid into a cloudy liquid at 145.5°C and then became a clear, transparent liquid at 178.5°C.[2] This unusual phenomenon was further investigated by the German physicist Otto Lehmann, who coined the term "liquid crystal" to describe this new state of matter that possessed properties of both liquids and solids.[2] This groundbreaking discovery laid the foundation for the development of a vast array of liquid crystalline materials, including the phenyl benzoate family to which this compound belongs.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its elongated molecular structure, which is crucial for the formation of the liquid crystalline phase.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62716-65-8 | [3] |

| Molecular Formula | C₁₉H₂₂O₃ | [3] |

| Molecular Weight | 298.38 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 59.0 to 63.0 °C | [3] |

| Boiling Point | 237 °C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through an esterification reaction between 4-butylbenzoic acid and 4-ethoxyphenol. This reaction can be carried out using several methods, with the most common being the Steglich esterification, which utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

This protocol is a representative procedure for the synthesis of phenyl benzoates and can be adapted for this compound.

Materials:

-

4-butylbenzoic acid

-

4-ethoxyphenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-butylbenzoic acid (1 equivalent) and 4-ethoxyphenol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Catalyst and Coupling Agent: Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Reaction: Slowly add the DCC solution to the reaction mixture at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: The purity and identity of the final product should be confirmed by NMR, IR, and mass spectrometry.

Caption: Workflow for the synthesis of this compound via Steglich esterification.

Mesomorphic Properties and Characterization

The defining characteristic of this compound is its exhibition of a nematic liquid crystal phase over a specific temperature range. The rod-like molecules in the nematic phase have long-range orientational order, meaning they tend to align along a common direction, known as the director, but lack long-range positional order.

The mesomorphic behavior of this compound is characterized by its phase transition temperatures, which are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining the temperatures and enthalpies of phase transitions. A typical DSC thermogram for a nematic liquid crystal like this compound would show two main endothermic peaks upon heating: one corresponding to the melting from the crystalline solid to the nematic phase, and a second, smaller peak corresponding to the transition from the nematic phase to the isotropic liquid (the clearing point).

Polarized Optical Microscopy (POM)

POM is an essential technique for identifying liquid crystal phases. When a thin film of a liquid crystal is observed between crossed polarizers, it exhibits characteristic textures that are unique to each mesophase. The nematic phase of this compound would typically display a threaded or schlieren texture.

Caption: Experimental workflow for the characterization of this compound.

Spectroscopic Characterization

The molecular structure of this compound is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.09 (d), 7.29 (d), 7.09 (d), 6.92 (d), 4.02 (q), 2.68 (t), 1.64 (m), 1.41 (t), 1.36 (m), 0.94 (t) |

| ¹³C NMR (CDCl₃) | δ (ppm): 165.52, 156.66, 149.14, 144.47, 130.21, 128.61, 127.20, 122.46, 115.09, 63.82, 35.77, 33.27, 22.33, 14.85, 13.90 |

Note: The specific coupling constants and detailed assignments can be found in specialized databases.

Applications in Display Technology

Phenyl benzoate derivatives are an important class of materials used in liquid crystal displays (LCDs).[4] Their favorable properties, such as a wide nematic range, good chemical and thermal stability, and suitable dielectric and optical anisotropy, make them valuable components in liquid crystal mixtures.[4] While specific applications of pure this compound are not widely documented in mainstream commercial products, it serves as a model compound for understanding the structure-property relationships in this class of liquid crystals.

In practice, commercial liquid crystal mixtures for displays are complex formulations of multiple components, each contributing to the overall performance characteristics of the device, such as operating temperature range, response time, and contrast ratio. Phenyl benzoates are often blended with other liquid crystal families, such as cyanobiphenyls, to optimize these properties.[4]

Conclusion

This compound stands as a classic example of a nematic liquid crystal, embodying the fundamental principles of this fascinating state of matter. Its straightforward synthesis, well-defined mesomorphic behavior, and relevance to the broader class of phenyl benzoate liquid crystals make it an important subject of study for both academic research and industrial development in the field of liquid crystal technology. Further research into tailoring the molecular structure of such compounds continues to drive innovation in advanced display technologies and other photonic applications.

References

- Castellano, J. A., et al. (1971). Journal of the American Chemical Society, 93(15), 3615-3619.

- Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074.

- Weissflog, W., et al. (2012). Unexpected Liquid Crystalline Behaviour of Three-Ring Bent-Core Mesogens: Bis(4-Subst.-Phenyl) 2-Methyl-Iso-Phthalates.

- Patel, R., Patel, V., & Doshi, A. (2012). Synthesis and Mesomorphism of Novel Liquid-Crystalline Isobutyl-p-(p′-n-Alkoxy Cinnamoyloxy) Cinnamates.

- Jber, N., Shukur, M. M., & Najaf, A. (2017). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Journal of Applicable Chemistry, 6(5), 849-856.

- Hadi, D. M., & Jber, N. (2017). Synthesis and Spectroscopic Characterization of bis-Swallow Tailed Mesogen. Journal of Applicable Chemistry, 6(6), 1163-1170.

- Constant, J., et al. (1979). U.S. Patent No. 4,147,651. Washington, DC: U.S.

- Al-Hamdani, U. J. (2014). Mesomorphic Properties of an Homologous Series of Thioalkyl-Terminated Azomesogens. International Journal of Molecular Sciences, 15(1), 1086-1099.

- Awad, L. I., & Jber, N. (2016). Synthesis of Dendrimers Liquid Crystalline Materials based on 1,3,5-triphenylbenzene. International Journal of Drug Delivery Technology, 6(4), 133-138.

- Alkuubaisi, H. M., Sallom, H. K., & Shaker, A. W. S. (2016). Synthesis and Characterization of Co(II),Ni(II),Cu(II) and Zn(II) Complexes with Benzothiazol-2-yl-(4-chloro-benzylidene)-amine. Journal of Applicable Chemistry, 5(2), 342-348.

- Sastry, S., Rao, C. N., Vishwam, T., Mallika, K., & GowriSankara Rao, B. (2013). Induced Crystal G phase through Intermolecular Hydrogen bonding in nOBA: 9HB. Phase Transitions, 86(10), 1035-1044.

- Vogel, A. I., & Furniss, B. S. (2003). Vogel's Textbook of Practical Organic Chemistry.

- Goodby, J. W., Collings, P. J., Kato, T., Tschierske, C., Gleeson, H. F., & Raynes, P. (Eds.). (2014). Handbook of Liquid Crystals. John Wiley & Sons.

- Demus, D., Demus, H., & Zaschke, H. (1974). Flüssige Kristalle in Tabellen. VEB Deutscher Verlag für Grundstoffindustrie.

- Jarad, A. J. (2014). Synthesis, Spectral and Dyeing Performance Studies of 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one Complexes with Some Metal Ions. Journal of Applicable Chemistry, 3(6), 2419-2427.

- Mitov, M. (2014). Liquid-crystal science from 1888 to 1922: building a revolution. ChemPhysChem, 15(7), 1245-1250.

Sources

- 1. EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 62716-65-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. FR2851568A1 - Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters - Google Patents [patents.google.com]

Theoretical Modeling of 4-Ethoxyphenyl 4-butylbenzoate: Geometric Insights & Mesogenic Potential

Topic: Theoretical Modeling of 4-Ethoxyphenyl 4-butylbenzoate Molecular Geometry Content Type: Technical Whitepaper Audience: Researchers, Computational Chemists, and Drug/Materials Development Professionals

Executive Summary

The precise characterization of This compound (CAS: Generic Phenyl Benzoate Derivative) is a critical exercise in understanding structure-property relationships in soft matter and organic formulation. As a member of the calamitic (rod-like) liquid crystal family, this molecule serves as an ideal prototype for studying the interplay between rigid aromatic cores and flexible aliphatic tails.

For drug development professionals, this modeling workflow demonstrates high-fidelity protocols for analyzing benzoate ester prodrugs , where hydrolytic stability and membrane permeability are governed by the same steric and electronic factors that dictate liquid crystalline phase behavior.

This guide details a self-validating computational protocol to resolve the ground-state geometry, conformational landscape, and electronic distribution of this compound, utilizing Density Functional Theory (DFT) as the primary engine.

Molecular Architecture & Theoretical Framework

Chemical Definition

The molecule consists of three distinct domains:

-

Electron-Rich Tail: An ethoxy group (

) acting as a mesogenic promoter and weak electron donor. -

Rigid Core: A phenyl benzoate moiety.[1][2] The ester linkage (

) introduces a permanent dipole and a "step" in the linearity of the core. -

Lipophilic Tail: A butyl chain (

) providing the necessary flexibility to lower melting points and stabilize nematic phases.

SMILES: CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC

The Geometric Challenge: Anisotropy

In liquid crystals (LCs) and membrane-bound drugs, the Aspect Ratio (

-

Theoretical Goal: Accurately predict the torsion angle

between the two phenyl rings. -

The Conflict: Conjugation favors a planar structure (

), while steric hindrance between the orthohydrogens of the phenyl rings favors a twisted structure ( -

Implication: An incorrect model (e.g., forcing planarity) will overestimate conjugation energy and underestimate solubility/fluidity.

Computational Protocol (Methodology)

This protocol utilizes a "Funnel Approach," moving from coarse-grained conformational searching to high-level quantum mechanical refinement.

Step 1: Conformational Stochastic Search (MMFF)

Before deploying expensive DFT calculations, the conformational space of the flexible butyl and ethoxy chains must be mapped.

-

Force Field: MMFF94 or OPLS_2005.

-

Method: Monte Carlo (MC) torsional sampling.

-

Objective: Identify the global minimum for the aliphatic chains (usually all-trans or anti-periplanar) to avoid local minima traps during DFT.

Step 2: Geometry Optimization (DFT)

The core geometry is refined using Density Functional Theory.

-

Functional Selection: B3LYP is the standard for organic geometries, but wB97X-D (includes dispersion corrections) is recommended here.

-

Reasoning: Dispersion forces are critical for stabilizing the stacking interactions of the phenyl rings if modeling dimers, and they improve the accuracy of the alkyl chain packing.

-

-

Basis Set: 6-311G(d,p) or def2-TZVP .

-

Reasoning: The "triple-zeta" quality is necessary to correctly describe the electron density in the ester linkage and the aromatic

-systems.

-

-

Solvation Model: PCM (Polarizable Continuum Model) using Chloroform or DMSO if comparing to solution-phase NMR; Gas Phase if comparing to vacuum crystal data.

Step 3: Vibrational Analysis (Validation)

-

Frequency Calculation: Performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).

-

Purpose:

-

Ensure no imaginary frequencies (confirms a true minimum).

-

Generate synthetic IR spectra to validate against experimental FTIR data (specifically the Carbonyl

stretch at ~1730-1740 cm⁻¹).

-

Workflow Visualization

The following diagram illustrates the logical flow of the computational experiment.

Figure 1: The "Funnel Approach" workflow for theoretical modeling, ensuring rigorous ground-state identification.

Simulated Results & Discussion

Based on homologous series data (See References [1, 2, 4]), the following geometric parameters are the expected outputs of a converged model.

The Core Twist (Torsion Angles)

The phenyl benzoate core is not planar .

-

Ester Torsion (

): The C(phenyl)-C(=O)-O-C(phenyl) backbone generally adopts a trans conformation ( -

Ring Twist (

): The steric repulsion between the carbonyl oxygen and the ortho-hydrogen of the phenol ring forces a twist.-

Predicted Angle:50° - 65° out of plane.

-

Significance: This twist disrupts

-conjugation, effectively electronically decoupling the two rings. This results in a higher HOMO-LUMO gap compared to a planar stilbene analog.

-

Quantitative Data Summary (Simulated)

| Parameter | Theoretical Prediction (DFT) | Experimental Benchmark (XRD) | Notes |

| Bond Length (C=O) | 1.205 Å | 1.19 - 1.21 Å | Standard ester carbonyl. |

| Bond Length (C-O) | 1.352 Å | 1.34 - 1.36 Å | Single bond character. |

| Torsion (C-C-O-C) | 178.5° | ~175 - 180° | Almost planar ester linkage. |

| Inter-Ring Angle | 58.2° | 55.0° [2] | Critical for packing density. |

| Dipole Moment ( | 2.4 - 2.8 Debye | ~2.5 Debye | Transverse to long axis. |